molecular formula C2H5NaO4S B564601 Sodium Ethyl-d5 Sulfate CAS No. 1329611-05-3

Sodium Ethyl-d5 Sulfate

Cat. No. B564601
CAS RN: 1329611-05-3
M. Wt: 153.138
InChI Key: RRLOOYQHUHGIRJ-LUIAAVAXSA-M
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Description

Sodium Ethyl-d5 Sulfate is a stable isotope labelled metabolite of ethanol in humans . It is also a potential biomarker of acute alcohol intake . It is used in forensic and toxicology reference materials .


Molecular Structure Analysis

The molecular formula of this compound is C2D5NaO4S . It has a molecular weight of 153.14 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of >152° C (dec.) . Other properties such as density, boiling point, and flash point are not available .

Scientific Research Applications

  • Forensic Applications : Sodium Ethyl-d5 Sulfate, as a pentadeuterated form of Ethyl Sulfate (EtS), is used in forensic confirmatory analysis of alcohol consumption. EtS is a direct marker for ethanol intake and can be detected in urine samples using mass spectrometry techniques. The use of pentadeuterated EtS (D5-EtS) aids in method development and validation, offering a precise tool for detecting recent alcohol consumption (Dresen, Weinmann, & Wurst, 2004).

  • Environmental Monitoring : In environmental chemistry, compounds like 1,3-dichloro-2-propanol (1,3-DCP) are extracted from water using ethyl acetate and analyzed by gas chromatography–mass spectrometry, with 1,3-DCP-d5 (a derivative of this compound) serving as an internal standard. This highlights the compound's utility in sensitive determination of environmental contaminants (Schuhmacher et al., 2005).

  • Biochemical Research : this compound is utilized in micellar electrokinetic capillary chromatography. This method employs different surfactants, including this compound derivatives, for the separation of compounds like organophosphorus pesticides, demonstrating its role in analytical chemistry and biochemical separations (Aguilar et al., 1997).

  • Biodegradation Studies : In forensic sciences, the stability of EtS against bacterial degradation is of importance. Standardized tests have shown that while EtS is stable in some conditions, it may not be in others with higher bacterial density, which is crucial for investigations involving alcohol consumption markers (Halter et al., 2009).

  • Proteomics Research : this compound is relevant in proteomics for solubilizing protein samples. Techniques have been developed for the online removal of this compound and similar compounds from samples to facilitate mass spectrometry analysis (Serra et al., 2018).

  • Textile Industry : Research in the textile industry involves studying the effect of inorganic salts like this compound derivatives on dyeing properties in non-aqueous media. These studies contribute to understanding the dyeing process in an environmentally friendly manner (Sun et al., 2023).

Mechanism of Action

Target of Action

Sodium Ethyl-d5 Sulfate is a labeled metabolite of ethanol in humans . It is primarily used as a biomarker for acute alcohol consumption . The primary targets of this compound are the enzymes and biochemical pathways involved in ethanol metabolism .

Mode of Action

Ethanol is metabolized in the liver by alcohol dehydrogenase to acetaldehyde, which is then further metabolized to acetate by aldehyde dehydrogenase . This compound may be involved in similar biochemical reactions.

Biochemical Pathways

This compound is involved in the metabolic pathways of ethanol . Ethanol metabolism occurs primarily in the liver, where it is converted to acetaldehyde by alcohol dehydrogenase. Acetaldehyde is then further metabolized to acetate by aldehyde dehydrogenase . These reactions also produce NADH, which can affect the redox state of liver cells and contribute to the toxic effects of alcohol .

Pharmacokinetics

Ethanol is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine, breath, and sweat .

Result of Action

These can include changes in cell membrane fluidity, alterations in various signaling pathways, and toxic effects on the liver .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the acidity of the environment can affect the formation of organosulfates . Temperature can also influence the formation of secondary organic aerosols, which can affect human health and climate change prediction . Furthermore, the presence of other substances, such as other alcohol metabolites, can potentially interact with this compound and affect its action .

Biochemical Analysis

Biochemical Properties

Sodium Ethyl-d5 Sulfate interacts with various enzymes and proteins in the body. It is a metabolite of ethanol, indicating that it is involved in the metabolic pathways of ethanol

Cellular Effects

The effects of this compound on cells and cellular processes are not well-documented. As a metabolite of ethanol, it may influence cell function indirectly through the effects of alcohol on the body. Alcohol can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a metabolite of ethanol, it may exert its effects at the molecular level through the metabolic pathways of alcohol This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the metabolic pathways of ethanol It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels

properties

IUPAC Name

sodium;1,1,2,2,2-pentadeuterioethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1/i1D3,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLOOYQHUHGIRJ-LUIAAVAXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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